(R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid
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Overview
Description
The tert-butoxycarbonyl (Boc) group is a protective group often used in organic synthesis . It’s used to protect an amino group during chemical reactions, preventing it from reacting. The compound you mentioned seems to be a Boc-protected amino acid derivative, which means it has an amino group protected by a Boc group .
Synthesis Analysis
The Boc group can be introduced to the amino group of an amino acid derivative through a reaction with di-tert-butyl dicarbonate in the presence of a base . This reaction is commonly used in the synthesis of Boc-amino acids .Molecular Structure Analysis
The Boc group consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group (C(CH3)3). In the compound you mentioned, this Boc group would be bonded to the nitrogen atom of an amino group .Chemical Reactions Analysis
The main chemical reaction involving the Boc group is its removal or deprotection. This can be achieved under mild acidic conditions . For example, treatment with trifluoroacetic acid (TFA) can remove the Boc group, leaving behind the free amino group .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFKBFKJMQTYAM-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426874 |
Source
|
Record name | (R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid | |
CAS RN |
156130-68-6 |
Source
|
Record name | (R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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